(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane
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Overview
Description
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of two difluorophenyl groups and two hydroxyl groups, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane typically involves the desymmetrization of prochiral 2-substituted-1,3-propanediols. One practical chemoenzymatic synthesis method involves the use of lipase-catalyzed hydrolysis or acetylation reactions . For instance, the enzymatic desymmetrization of diol intermediates using specific lipases can yield the desired chiral compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic processes to ensure scalability and cost-effectiveness. The use of immobilized enzymes on macroporous acrylic resins can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antifungal agents like SCH51048, which is effective against systemic Candida and Aspergillus infections.
Organic Synthesis: The compound is used in the preparation of various chiral building blocks and intermediates for pharmaceuticals.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane involves its interaction with specific molecular targets. For instance, in the case of its antifungal derivatives, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: An antifungal agent with a similar difluorophenyl structure used to treat invasive fungal infections.
Posaconazole: Another antifungal agent with a tetrahydrofuran ring and difluorophenyl groups, used for treating various fungal infections.
Uniqueness
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is unique due to its specific chiral configuration and the presence of two difluorophenyl groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential for developing new pharmaceuticals make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2R,4R)-2,4-bis(2,4-difluorophenyl)pentane-2,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4O2/c1-16(22,12-5-3-10(18)7-14(12)20)9-17(2,23)13-6-4-11(19)8-15(13)21/h3-8,22-23H,9H2,1-2H3/t16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQPLVQIGSHGP-IAGOWNOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C[C@](C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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